molecular formula C11H12O4 B1143694 Ethyl phenyl malonate CAS No. 15162-26-2

Ethyl phenyl malonate

Cat. No. B1143694
CAS RN: 15162-26-2
M. Wt: 208.21
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl phenyl malonate, also known as Diethyl phenylmalonate, is an aromatic malonic ester . It is used in the synthesis of moderate to long-lasting barbiturates such as phenobarbital .


Synthesis Analysis

Unlike other malonic esters that are derived via malonic ester synthesis, diethyl phenylmalonate is typically indirectly derived via a Claisen condensation with diethyl oxalate and ethyl phenylacetate followed by decarbonylation . This indirect method is often used because aryl halides are relatively weaker electrophiles than alkyl halides and thus poorly alkylate diethyl malonate .


Molecular Structure Analysis

The molecular formula of Ethyl phenyl malonate is C13H16O4 . It is a colorless to light yellow clear liquid .


Chemical Reactions Analysis

The Malonic Ester Synthesis is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .


Physical And Chemical Properties Analysis

Ethyl phenyl malonate has a molar mass of 236.267 g·mol −1 . It has a density of 1.096 g/cm 3 . The melting point is 16.5 °C (61.7 °F; 289.6 K) and the boiling point is 170–172 °C (338–342 °F; 443–445 K) at 14 mmHg . The refractive index (nD) is n20/D 1.491 .

Scientific Research Applications

  • Anti-mycobacterial Properties : Ethyl phenyl malonate derivatives have shown significant inhibitory effects on Mycobacterium tuberculosis, demonstrating potential as anti-mycobacterial agents (Dannhardt et al., 1991).

  • Liver Necrosis Prevention : Ethyl phenyl malonate-related compounds like Sch 5705 and Sch 5712 have been found to decrease liver necrosis caused by carbon tetrachloride, indicating potential applications in liver health (Castro et al., 1974).

  • Synthesis of Heterocyclic Sulfone Systems : Ethyl phenyl malonate has been used in the synthesis of a wide range of heterocyclic sulfone systems, showcasing its versatility in organic synthesis (Elkholy, 2008).

  • Antitumor Properties : Ethylenediamine platinum (II) malonate, involving ethyl phenyl malonate, has been studied for its antitumor properties. Its molecular structure and stability in solution are significant for developing cancer treatments (Cutbush et al., 1983).

  • Synthetic Technology Development : Ethyl phenyl malonate has been used in developing synthetic technologies, such as the synthesis of diethyl [2-(phenylthio) ethyl]malonate, demonstrating its role in advanced synthetic methodologies (Yu Ya-xi, 2015).

  • Chemical Transformations in Organic Synthesis : The compound has been involved in various chemical transformations in organic synthesis, as shown in the construction of 6-oxa-1-azatricyclo systems (Fisher et al., 1975).

  • Development of Novel Pharmaceutical Compounds : Ethyl phenyl malonate has been used in the synthesis of novel pharmaceutical compounds like pyrimido[1,2-a]pyrimidines, indicating its potential in drug development (Eynde et al., 2001).

  • Neuroprotection Against Toxins : Studies have shown that compounds related to ethyl phenyl malonate offer neuroprotection against toxins like malonate and MPTP, suggesting potential applications in treating neurodegenerative diseases (Matthews et al., 1999).

  • Catalytic Applications in Organic Reactions : Ethyl phenyl malonate derivatives have been used in palladium-catalyzed arylation reactions, indicating its usefulness in catalytic processes in organic chemistry (Beare & Hartwig, 2002).

  • Free Radical Addition Reactions : The compound has been involved in studies of free radical addition reactions, which are crucial in various synthetic applications (Cadogan et al., 1967).

Safety And Hazards

Ethyl phenyl malonate is a combustible liquid . It should be kept away from heat/sparks/open flames/hot surfaces . It is recommended to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

1-O-ethyl 3-O-phenyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-14-10(12)8-11(13)15-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPPDIXCKHOMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl phenyl malonate

Citations

For This Compound
38
Citations
HA Jenkins, JD Masuda, A Piórko - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
At 223 (2) K, the complexed rings in the iron(II) complex cation of the title salt, [Fe(C5H5)(C15H20O4)]PF6, are almost parallel [dihedral angle between planes = 4.10 (14)]. Among the C …
Number of citations: 4 scripts.iucr.org
HA Jenkins, JD Masuda, A Piorko - 2008 - library2.smu.ca
At 223 (2) K, the complexed rings in the iron(II) complex cation of the title salt, [Fe(C 5 H 5 )(C 15 H 20 O 4 )]PF 6 , are almost parallel [dihedral angle between planes = 4.10 (14)]. …
Number of citations: 3 library2.smu.ca
PL deBENNEVILLE, DD CLAGETT… - The Journal of Organic …, 1941 - ACS Publications
692 DE BENNEVILLE, CLAGETT, AND CONNOH sterically possible for ethyl ethylmalonate toadd to benzalacetophenone,(step C'); even ethyl benzylmalonate (la) undergoes some …
Number of citations: 8 pubs.acs.org
FH Case - Journal of the American Chemical Society, 1933 - ACS Publications
… 7-Iodobutyronitrile reacts with the sodium derivative of ethyl phenylmalonate suspended in toluene to form an ester which on hydrolysis and …
Number of citations: 5 pubs.acs.org
KN Clark - 2012 - search.proquest.com
… absolute ethanol, and sodium metal were needed for the synthesis of diethyl ethyl phenyl malonate (42). The scheme below displays the synthesis of diethyl ethyl phenyl malonate (42). …
Number of citations: 1 search.proquest.com
JC Bardhan - Journal of the Chemical Society (Resumed), 1940 - pubs.rsc.org
… A solution of ethyl sodiophenylmalonate prepared from sodium (3-1 g.), absolute alcohol (63 cc), and ethyl phenylmalonate (31.6 g.) was cooled in ice and gradually mixed with …
Number of citations: 0 pubs.rsc.org
NL Drake, JR Adams - Journal of the American Chemical Society, 1939 - ACS Publications
Preparation and Resolution of Methylphenylacetic Acid.—df-Methylphenylacetic acid was prepared in 78% yield by a malonic ester synthesis involving ethyl phenylmalonate and methyl …
Number of citations: 65 pubs.acs.org
HWJ Cressman - 1933 - escholarship.mcgill.ca
… Ruhemann (39) by condensing ethyl phenyl malonate with ethyl chloro-rumaret.e in the presence or sodium ethylate obtained a 6 % yield ot ethyl ~henyl-carboxy aconitate (XLVI). This …
Number of citations: 2 escholarship.mcgill.ca
HR Snyder, PL Cook - Journal of the American Chemical Society, 1956 - ACS Publications
… the ethanolysis of ethyl phenyl malonate.4 A second alternative involving the formation and cleavage of a lactam XV must be considered unlikely, because of the resistanceto cleavage …
Number of citations: 13 pubs.acs.org
T Godly - Terminology: Applications in interdisciplinary …, 1993 - torrossa.com
… A mixed ester of a dibasic acid would need a three-word name, eg ethyl phenyl malonate. Such names follow the substitutive method within constituent parts but their overall form is …
Number of citations: 5 www.torrossa.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.